JNJ-55308942
CAS No.: 2166558-11-6
Cat. No.: VC0531342
Molecular Formula: C17H12F5N7O
Molecular Weight: 425.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2166558-11-6 |
---|---|
Molecular Formula | C17H12F5N7O |
Molecular Weight | 425.3 g/mol |
IUPAC Name | [(6S)-1-(5-fluoropyrimidin-2-yl)-6-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanone |
Standard InChI | InChI=1S/C17H12F5N7O/c1-8-4-12-11(26-27-29(12)16-24-5-9(18)6-25-16)7-28(8)15(30)10-2-3-23-14(13(10)19)17(20,21)22/h2-3,5-6,8H,4,7H2,1H3/t8-/m0/s1 |
Standard InChI Key | LMDWZBQISRTEBH-QMMMGPOBSA-N |
Isomeric SMILES | C[C@H]1CC2=C(CN1C(=O)C3=C(C(=NC=C3)C(F)(F)F)F)N=NN2C4=NC=C(C=N4)F |
SMILES | CC1CC2=C(CN1C(=O)C3=C(C(=NC=C3)C(F)(F)F)F)N=NN2C4=NC=C(C=N4)F |
Canonical SMILES | CC1CC2=C(CN1C(=O)C3=C(C(=NC=C3)C(F)(F)F)F)N=NN2C4=NC=C(C=N4)F |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
JNJ-55308942 is classified as a small molecule with the chemical formula C17H12F5N7O. The compound has an average molecular weight of 425.323 and a monoisotopic weight of 425.102348849 . Its chemical structure contains multiple nitrogen-containing rings, including a triazole moiety, along with fluorine atoms that likely contribute to its pharmacological properties and metabolic stability.
The compound's full IUPAC name is ((6S)-1-(5-fluoro-2-pyrimidinyl)-1,4,6,7-tetrahydro-6-methyl-5H-1,2,3-triazolo(4,5-c)pyridin-5-yl)(3-fluoro-2-(trifluoromethyl)-4-pyridinyl)-methanone . This complex structure suggests potential for selective receptor binding, which may be relevant to its mechanism of action in treating bipolar depression.
Chemical Identifiers
JNJ-55308942 can be identified through several standardized chemical identification systems, which are essential for scientific and regulatory documentation. These identifiers are presented in Table 1.
Table 1: Chemical Identifiers of JNJ-55308942
Identifier Type | Value |
---|---|
CAS Number | 2166558-11-6 |
UNII | B7YN3CQ7S7 |
InChI Key | LMDWZBQISRTEBH-QMMMGPOBSA-N |
SMILES Notation | C[C@H]1CC2=C(CN1C(=O)C1=CC=NC(=C1F)C(F)(F)F)N=NN2C1=NC=C(F)C=N1 |
The compound's structural features, particularly its fluorinated regions and nitrogen-containing heterocycles, likely play significant roles in its pharmacokinetic properties and potential therapeutic mechanisms .
Preclinical and Early Clinical Development
Phase 1 Clinical Trial
The initial clinical investigation of JNJ-55308942 in humans was conducted through a Phase 1 study (NCT03151486) that began in May 2017 and concluded in March 2018. This study was designed to evaluate the safety, tolerability, and pharmacokinetics of the compound in healthy volunteers .
The trial enrolled 98 participants and was conducted at a clinical pharmacology unit in Merksem, Belgium. The study design included both single ascending dose (SAD) and multiple ascending dose (MAD) components, which are standard approaches for initial human testing of investigational compounds .
Current Clinical Development in Bipolar Depression
Inclusion and Exclusion Criteria
The trial enrolled adult participants aged 18-64 years with a primary DSM-5 diagnosis of bipolar disorder (Type I or II) without current psychotic features, as confirmed by the mini international neuropsychiatric interview (MINI) . Participants needed to be experiencing a major depressive episode to qualify for the study.
Key inclusion criteria included:
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Confirmed diagnosis of bipolar disorder (Type I or II) without psychotic features
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Medically stable condition based on physical examination and vital signs
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BMI between 18.0 and 35.0 kg/m²
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For women of childbearing potential, negative pregnancy tests before study enrollment
Significant exclusion criteria included:
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Meeting DSM-5 criteria for a manic episode at screening
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Recent treatment with transcranial magnetic stimulation, transcranial electrical stimulation, vagal nerve stimulation, or deep brain stimulation within 6 weeks prior to randomization
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History of moderate to severe cannabis misuse within 6 months before screening
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History of malignancy within 5 years before screening (with certain exceptions)
These carefully defined criteria help ensure that the study population accurately represents the intended patient population while maintaining participant safety.
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